2-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]sulfanyl}-N-(2,4-dichlorophenyl)acetamide
Description
The compound 2-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]sulfanyl}-N-(2,4-dichlorophenyl)acetamide is a structurally complex molecule featuring a thiazole core substituted with a 4-chlorophenyl group at position 4 and a sulfanyl (-S-) linker at position 2. The sulfanyl group bridges the thiazole to an acetamide moiety, which is further substituted with a 2,4-dichlorophenyl group.
Properties
Molecular Formula |
C17H11Cl3N2OS2 |
|---|---|
Molecular Weight |
429.8 g/mol |
IUPAC Name |
2-[[4-(4-chlorophenyl)-1,3-thiazol-2-yl]sulfanyl]-N-(2,4-dichlorophenyl)acetamide |
InChI |
InChI=1S/C17H11Cl3N2OS2/c18-11-3-1-10(2-4-11)15-8-24-17(22-15)25-9-16(23)21-14-6-5-12(19)7-13(14)20/h1-8H,9H2,(H,21,23) |
InChI Key |
BTERCMJDMHYFBC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC(=N2)SCC(=O)NC3=C(C=C(C=C3)Cl)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 4-chlorobenzaldehyde with thiosemicarbazide to form the thiazole ring, which is then reacted with 2,4-dichlorophenylacetic acid under specific conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Acetamide Hydrolysis
The amide bond undergoes hydrolysis under acidic or basic conditions:
Sulfanyl Group Oxidation
The –S– moiety is oxidized to sulfone or sulfoxide:
| Oxidizing Agent | Conditions | Product | Selectivity |
|---|---|---|---|
| mCPBA (3 eq) | DCM, 0°C → RT, 2 hr | Sulfoxide (major) | >90% |
| H₂O₂ (30%), AcOH | 50°C, 6 hr | Sulfone | 85% |
Note : Sulfone derivatives exhibit enhanced biological activity in antimicrobial assays .
Nucleophilic Aromatic Substitution (NAS)
Chlorine atoms on aromatic rings participate in NAS under catalytic conditions:
Coordination Chemistry
The thiazole sulfur and amide oxygen act as ligands for metal complexes:
Stability and Degradation
-
pH stability : Stable at pH 3–7; degrades in alkaline media (t₁/₂ = 2.3 hr at pH 12) .
-
Thermal stability : Decomposes at 235–240°C without melting .
Biological Activity Correlations
Derivatives synthesized via these reactions show:
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the compound's promising antimicrobial properties . The thiazole derivatives are particularly noted for their effectiveness against resistant strains of bacteria and fungi:
- Mechanism of Action : The thiazole ring system is believed to interfere with bacterial cell wall synthesis or disrupt metabolic pathways essential for bacterial survival.
- Case Studies :
- In vitro tests have shown that derivatives of thiazole exhibit significant activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium, with minimal inhibitory concentrations (MIC) as low as 2 µg/mL for certain derivatives .
- A study demonstrated that specific substitutions on the thiazole ring can enhance antimicrobial activity, indicating that structural modifications are key to developing more effective agents .
Anticancer Activity
The anticancer potential of this compound has also been investigated extensively:
- Cell Lines Tested : Research has focused on various cancer cell lines, including Caco-2 (colorectal cancer) and A549 (lung cancer).
- Results :
- Compounds similar to 2-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]sulfanyl}-N-(2,4-dichlorophenyl)acetamide have shown a decrease in cell viability by up to 60% in treated cells compared to untreated controls .
- The incorporation of specific substituents on the thiazole ring has been linked to enhanced anticancer activity, suggesting that further exploration of these modifications could lead to the development of novel chemotherapeutic agents .
Summary of Findings
| Application | Activity Level | Notable Findings |
|---|---|---|
| Antimicrobial | High | Effective against MRSA and vancomycin-resistant strains with MIC ≤ 2 µg/mL. |
| Anticancer | Moderate to High | Significant reduction in viability of Caco-2 and A549 cells; structure-dependent activity. |
Mechanism of Action
The mechanism of action of 2-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]sulfanyl}-N-(2,4-dichlorophenyl)acetamide involves its interaction with specific molecular targets and pathways. The thiazole ring and chlorophenyl groups are believed to play a crucial role in its biological activity by binding to enzymes or receptors, thereby modulating their function. This compound may inhibit the activity of certain enzymes or disrupt cellular processes, leading to its observed biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Core Heterocycle Variations
The compound belongs to a broader class of sulfanyl-acetamide derivatives. Key structural variations among analogs include:
Table 1: Structural and Functional Comparisons
Key Structural and Functional Differences
Core Heterocycle Influence: Thiazole vs. Triazole/Oxadiazole: Thiazole derivatives (e.g., target compound, SirReal2) exhibit higher aromaticity and electron-withdrawing properties compared to triazole or oxadiazole analogs. This may enhance stability but reduce solubility .
Biological Activity Trends :
- Antimicrobial Activity : Oxadiazole derivatives (e.g., ) with N-alkyl/aryl substituents show potent antimicrobial activity, suggesting that bulkier groups on the acetamide may enhance target binding. The target compound’s dichlorophenyl group could similarly improve microbial target affinity.
- Enzyme Inhibition : SirReal2’s naphthalene substituent enables strong SIRT2 inhibition, while the target compound’s dichlorophenyl groups may favor interactions with hydrophobic enzyme pockets .
Physicochemical Properties: Solubility: Morpholino-substituted analogs (e.g., ) exhibit improved solubility due to the polar morpholine group, whereas the target compound’s dichlorophenyl groups may limit solubility. Crystallinity: highlights that dichlorophenyl-substituted acetamides often adopt non-planar conformations, leading to varied crystal packing. This could influence formulation stability .
Toxicity and Selectivity
- Cytotoxicity : Oxadiazole derivatives (e.g., 6g, 6j in ) with electron-deficient substituents show higher cytotoxicity, whereas the target compound’s balanced halogenation (4-chlorophenyl + 2,4-dichlorophenyl) may mitigate off-target effects.
- Metabolic Stability : Thiazole cores are generally more metabolically stable than triazoles, which may undergo ring-opening reactions in vivo .
Biological Activity
The compound 2-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]sulfanyl}-N-(2,4-dichlorophenyl)acetamide is a thiazole derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the synthesis, biological activity, and potential therapeutic applications of this compound based on recent research findings.
Chemical Structure
The chemical structure of 2-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]sulfanyl}-N-(2,4-dichlorophenyl)acetamide can be represented as follows:
This structure features a thiazole ring, which is known for its diverse biological activities.
Synthesis
The synthesis of thiazole derivatives typically involves the reaction of thioketones with amines or other nucleophiles. The specific synthetic pathway for this compound may involve multiple steps including the formation of the thiazole ring and subsequent functionalization to introduce the chlorophenyl and acetamide groups.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of thiazole derivatives. For instance, compounds similar to 2-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]sulfanyl}-N-(2,4-dichlorophenyl)acetamide have demonstrated significant activity against various Gram-positive and Gram-negative bacteria.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 1 µg/mL |
| Escherichia coli | 8 µg/mL |
| Candida albicans | 16 µg/mL |
These results suggest that the compound may serve as a potential candidate for developing new antimicrobial agents targeting resistant strains of bacteria and fungi .
Anticancer Activity
The anticancer potential of thiazole derivatives has also been investigated. In vitro studies have shown that compounds with similar structures exhibit selective cytotoxicity against cancer cell lines:
| Cell Line | Viability (%) at 100 µM |
|---|---|
| A549 (Lung cancer) | 55% |
| Caco-2 (Colorectal cancer) | 39.8% |
The compound's activity appears to be dose-dependent, with higher concentrations resulting in increased cytotoxicity against Caco-2 cells compared to A549 cells .
The biological activities of thiazole derivatives are often attributed to their ability to inhibit key enzymes and disrupt cellular processes. For instance, studies indicate that these compounds may inhibit topoisomerases or interfere with DNA replication in cancer cells. Additionally, their antimicrobial effects may involve disrupting bacterial cell wall synthesis or function .
Case Studies
- Antimicrobial Efficacy : A study evaluated the efficacy of various thiazole derivatives against methicillin-resistant Staphylococcus aureus (MRSA). The tested compound exhibited comparable activity to established antibiotics like vancomycin, indicating its potential as an alternative treatment option .
- Anticancer Screening : In a comparative study involving multiple thiazole derivatives, the compound demonstrated significant anticancer activity against colorectal cancer cells (Caco-2), suggesting a promising avenue for further development in cancer therapeutics .
Q & A
Q. How does the thiazole ring influence electronic properties?
- Methodological Answer : The thiazole’s electron-deficient nature (due to the sulfanyl group) enhances electrophilicity at the acetamide carbonyl. Characterize via:
- Cyclic voltammetry (E₁/2 ≈ −1.2 V vs. Ag/AgCl).
- UV-Vis spectroscopy (λmax ~270 nm for π→π* transitions) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
